molecular formula C24H20O5S B15107724 (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate

Cat. No.: B15107724
M. Wt: 420.5 g/mol
InChI Key: KNEREQHRVJOVBW-UCQKPKSFSA-N
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Description

The compound "(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate" is a benzofuran-derived molecule featuring a 3-oxo-2,3-dihydro-1-benzofuran core. Key structural elements include:

  • A (2Z)-configured benzylidene group at position 2, substituted with a 4-isopropyl moiety on the aromatic ring.
  • A benzenesulfonate ester at position 6, contributing to enhanced lipophilicity compared to smaller sulfonate groups.

The Z-configuration of the benzylidene double bond is critical for maintaining planar geometry, which influences intermolecular interactions .

Properties

Molecular Formula

C24H20O5S

Molecular Weight

420.5 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] benzenesulfonate

InChI

InChI=1S/C24H20O5S/c1-16(2)18-10-8-17(9-11-18)14-23-24(25)21-13-12-19(15-22(21)28-23)29-30(26,27)20-6-4-3-5-7-20/h3-16H,1-2H3/b23-14-

InChI Key

KNEREQHRVJOVBW-UCQKPKSFSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Benzylidene Substituent: The benzylidene group can be introduced via a condensation reaction between the benzofuran derivative and 4-(propan-2-yl)benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Sulfonation: The final step involves the sulfonation of the benzofuran derivative with benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The benzylidene group can be reduced to the corresponding alkane using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzenesulfonate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alkane derivatives.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

The compound (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between the target compound and analogs from the literature:

Property Target Compound Compound Compound
IUPAC Name (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate (2Z)-2-(2,4-Dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl methanesulfonate [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate
Molecular Formula C25H22O6S C18H16O7S C19H18O8S
Molecular Weight 450.50 g/mol 376.38 g/mol 406.41 g/mol
Benzylidene Substituent 4-Isopropyl (bulky, lipophilic) 2,4-Dimethoxy (electron-donating) 2,4,5-Trimethoxy (electron-donating, sterically crowded)
Sulfonate Group Benzenesulfonate (C6H5SO3) Methanesulfonate (CH3SO3) Methanesulfonate (CH3SO3)
Key Features High lipophilicity, potential for extended π-π stacking Moderate solubility due to methoxy groups Enhanced electronic effects from trimethoxy substitution

Substituent Effects on Physicochemical Properties

  • In contrast, methoxy groups in and compounds improve solubility via hydrogen bonding but may reduce metabolic stability . Electron-Donating vs.
  • Sulfonate Groups :

    • The benzenesulfonate in the target compound contributes ~20% higher molecular weight compared to methanesulfonate analogs. This group may enhance stability against hydrolysis compared to smaller sulfonates, though at the cost of synthetic complexity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl benzenesulfonate?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Condensation : Reacting a benzofuran-3-one derivative with 4-isopropylbenzaldehyde under acidic conditions (e.g., HCl/ethanol) to form the Z-configured benzylidene intermediate.

Sulfonation : Introducing the benzenesulfonate group via nucleophilic substitution using benzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

  • Critical Parameters : Temperature (70–90°C for condensation), solvent polarity (ethanol or dichloromethane), and reaction time (6–12 hours) significantly impact yield and stereoselectivity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the Z-configuration of the benzylidene group and sulfonate ester linkage. Key signals include downfield shifts for the α,β-unsaturated ketone (δ 7.8–8.2 ppm) and sulfonate oxygen resonances .
  • Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C25H22O6S\text{C}_{25}\text{H}_{22}\text{O}_6\text{S}) and isotopic patterns .
  • FT-IR : Peaks at 1730–1750 cm1^{-1} (C=O stretch) and 1170–1200 cm1^{-1} (S=O stretch) .

Q. How can researchers assess the purity of this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm resolves impurities. Purity >95% is required for biological assays .
  • Melting Point Analysis : Sharp melting points (e.g., 192–196°C) indicate crystallinity and homogeneity .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity and yield?

  • Methodological Answer :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) favor Z-isomer formation due to steric stabilization of the transition state.
  • Catalytic Additives : Lewis acids (e.g., ZnCl2_2) or ionic liquids improve reaction rates and selectivity .
  • Design of Experiments (DoE) : Use factorial designs to evaluate interactions between temperature, solvent, and catalyst loading .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Methodological Answer :

  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to validate Z-configuration and hydrogen-bonding networks. Discrepancies in NMR coupling constants vs. crystallographic torsion angles may arise from dynamic effects in solution .
  • Dynamic NMR : Variable-temperature NMR experiments assess rotational barriers around the benzylidene double bond .

Q. How can computational modeling predict biological interactions of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclooxygenase-2). Key interactions include π-π stacking with the benzofuran ring and hydrogen bonding via sulfonate groups .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns trajectories, analyzing root-mean-square deviation (RMSD) for binding-site residues .

Q. What experimental designs are robust for evaluating structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., methoxy vs. nitro groups) on the benzylidene or sulfonate moieties.
  • Biological Assays : Use randomized block designs with four replicates to test anti-inflammatory activity (e.g., COX-2 inhibition) and cytotoxicity (MTT assay). Statistical analysis via ANOVA identifies significant SAR trends .

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